REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].C(=O)(O)[O-].[K+].[I:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1>CC(C)=O>[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH:5][C:18](=[O:19])[C:17]1[CH:21]=[CH:22][C:14]([I:13])=[CH:15][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(=O)Cl)C=C1
|
Type
|
CUSTOM
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Details
|
was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
CUSTOM
|
Details
|
The resulting solid was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(C1=CC=C(C=C1)I)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |